1,4-Bis(dicyanomethylene)cyclohexane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

,4-Bis(dicyanomethylene)cyclohexane, also known as (cyclohexane-1,4-diylidene)dimalononitrile, finds application as a building block in organic synthesis. Its reactive dicyanomethylene groups can participate in various reactions, enabling the construction of complex molecules with diverse functionalities.

Studies have explored its utilization in the Diels-Alder reaction, a cycloaddition reaction for forming six-membered rings. By reacting 1,4-Bis(dicyanomethylene)cyclohexane with suitable dienophiles, researchers can achieve the synthesis of functionalized cyclohexanes with potential applications in drug discovery and material science [].

Material Science:

The unique electronic structure of 1,4-Bis(dicyanomethylene)cyclohexane makes it a potential candidate for the development of novel materials. Its rigid cyclohexane core and electron-withdrawing cyano groups contribute to interesting properties, such as good thermal stability and semiconducting behavior.

Research efforts are underway to investigate the potential of 1,4-Bis(dicyanomethylene)cyclohexane in the development of organic electronics, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) [, ].

Coordination Chemistry:

The presence of nitrogen atoms in 1,4-Bis(dicyanomethylene)cyclohexane allows it to act as a chelating ligand, forming coordination complexes with various metal ions. This property makes it relevant in the field of coordination chemistry, where the study of metal-ligand interactions plays a crucial role in various applications.

Studies have reported the complexation of 1,4-Bis(dicyanomethylene)cyclohexane with transition metals, such as copper and palladium, leading to the formation of novel coordination complexes with potential applications in catalysis and material science [].

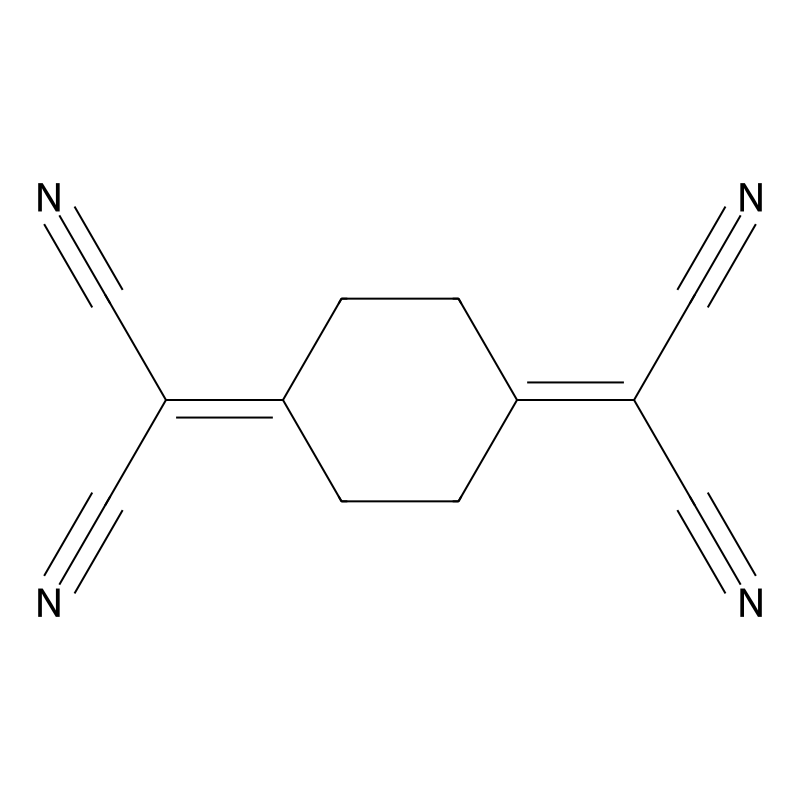

1,4-Bis(dicyanomethylene)cyclohexane is an organic compound with the molecular formula . It features a cyclohexane ring substituted with two dicyanomethylene groups at the 1 and 4 positions. This compound is notable for its rigid structure, attributed to the bulky and polar dicyanomethylene substituents, which influence its molecular conformation and physical properties. The compound is classified as an irritant and may cause allergic reactions upon skin contact .

1,4-Bis(dicyanomethylene)cyclohexane can undergo various chemical transformations. One significant reaction is its dehydrogenation to form Tetracyanoquinodimethane (TCNQ), a process that can be achieved using established methods in organic synthesis . Additionally, the compound may participate in nucleophilic addition reactions due to the electron-withdrawing nature of the dicyanomethylene groups.

The synthesis of 1,4-bis(dicyanomethylene)cyclohexane typically involves the reaction of cyclohexanone with malononitrile in the presence of a base. This method allows for the formation of the dicyanomethylene groups through a condensation reaction. Alternative synthetic pathways may include variations in reaction conditions or starting materials to optimize yield and purity .

1,4-Bis(dicyanomethylene)cyclohexane has applications primarily in organic electronics and materials science. Its role as a precursor to TCNQ makes it valuable in the production of organic semiconductors. Additionally, due to its unique electronic properties, it may find use in dye-sensitized solar cells and other optoelectronic devices.

Interaction studies involving 1,4-bis(dicyanomethylene)cyclohexane often focus on its interactions with other chemical species or materials. For instance, research has indicated that this compound can form complexes with metals or other organic molecules, potentially altering their electronic properties or enhancing their stability. Such interactions are crucial for developing new materials in electronic applications .

Several compounds share structural similarities with 1,4-bis(dicyanomethylene)cyclohexane. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,4-Bis(dicyanomethylene)cyclohexane | C12H8N4 | Rigid structure due to bulky dicyanomethylene groups |

| Tetracyanoquinodimethane | C12N4 | Derived from 1,4-bis(dicyanomethylene)cyclohexane; used in organic electronics |

| 1,3-Bis(dicyanomethylene)cyclopentane | C10H6N4 | Similar dicyanomethylene groups but different ring structure |

| 1,4-Bis(phenyl)dicyanomethylenecyclohexane | C18H12N4 | Contains phenyl groups instead of cyclohexane; affects electronic properties |

The unique combination of structural rigidity and electronic characteristics in 1,4-bis(dicyanomethylene)cyclohexane distinguishes it from these similar compounds, making it particularly valuable for specific applications in material science and electronics.

XLogP3

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant